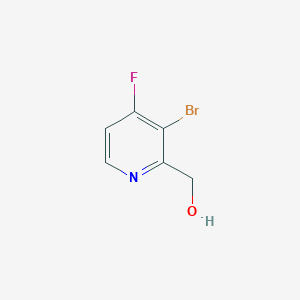
(3-Bromo-4-fluoropyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-fluoropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique properties imparted by these halogens.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluoropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method involves the bromination of 4-fluoropyridine, followed by a nucleophilic substitution reaction to introduce the hydroxymethyl group. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution occurs efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3-Bromo-4-fluoropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
科学的研究の応用
(3-Bromo-4-fluoropyridin-2-yl)methanol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
作用機序
The mechanism of action of (3-Bromo-4-fluoropyridin-2-yl)methanol involves its interaction with various molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways .
類似化合物との比較
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Similar in structure but lacks the bromine atom, which can affect its reactivity and applications.
(2-Bromo-3-fluoropyridin-4-yl)methanol: Another similar compound with the bromine and fluorine atoms in different positions, leading to different chemical properties and reactivity.
Uniqueness
(3-Bromo-4-fluoropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H5BrFNO |
|---|---|
分子量 |
206.01 g/mol |
IUPAC名 |
(3-bromo-4-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5BrFNO/c7-6-4(8)1-2-9-5(6)3-10/h1-2,10H,3H2 |
InChIキー |
GBMBLWDMCYKLLU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1F)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















